

Fmoc-DL-4-pyridylalanine CAS number and molecular weight

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Compound of Interest

Compound Name: *FMOC-DL-4-pyridylalanine*

Cat. No.: *B1308215*

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Technical Guide: Fmoc-DL-4-pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-DL-4-pyridylalanine**, a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Properties of Fmoc-DL-4-pyridylalanine

Fmoc-DL-4-pyridylalanine is a derivative of the non-proteinogenic amino acid DL-4-pyridylalanine. The defining feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. This strategic chemical modification is central to its application in peptide synthesis.

Property	Value
CAS Number	746672-87-7
Molecular Formula	C ₂₃ H ₂₀ N ₂ O ₄
Molecular Weight	388.42 g/mol
Appearance	White to off-white powder
Synonyms	FMOC-3-(4-PYRIDYL)-DL-ALANINE, N-Fmoc-(4-Pyridyl)-DL-Alanine

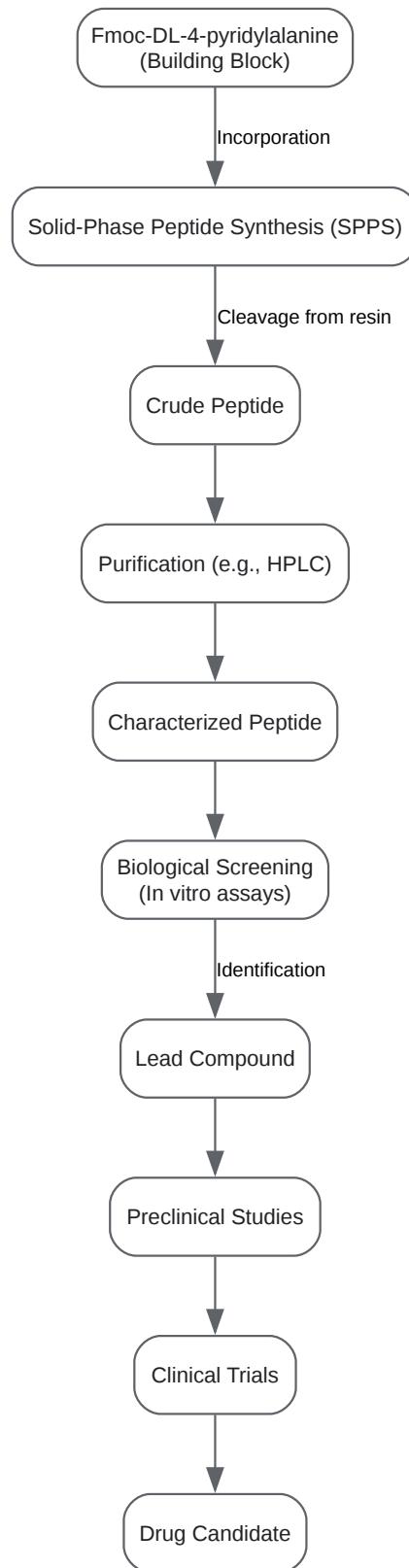
Role in Peptide Synthesis and Drug Development

The primary application of **Fmoc-DL-4-pyridylalanine** is as a monomer unit in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a cornerstone of modern peptide chemistry.

The incorporation of a 4-pyridylalanine residue into a peptide sequence can confer unique properties to the resulting molecule. The pyridyl group can enhance the solubility and bioavailability of peptides.^[1] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, potentially influencing the peptide's conformation and interaction with biological targets.

Logical Workflow in Drug Development

The use of **Fmoc-DL-4-pyridylalanine** is an early and critical step in the drug development pipeline for novel peptide-based therapeutics. The following diagram illustrates the logical progression from this chemical building block to a potential drug candidate.



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Workflow of **Fmoc-DL-4-pyridylalanine** in Drug Development.

Experimental Protocols

General Protocol for N-Fmoc Protection of DL-4-pyridylalanine

While a specific, detailed protocol for the synthesis of **Fmoc-DL-4-pyridylalanine** is not readily available in public literature, a general method for the N-Fmoc protection of amino acids can be adapted. This procedure is based on the Schotten-Baumann reaction conditions.

Materials:

- DL-4-pyridylalanine
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Water
- Acetone
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine

Procedure:

- Dissolution: Dissolve DL-4-pyridylalanine in a 10% aqueous solution of sodium bicarbonate. The mixture should be stirred until the amino acid is fully dissolved. A co-solvent system, such as a 1:1 mixture of dioxane and water, can be used to aid dissolution.
- Cooling: Cool the amino acid solution to 0°C in an ice bath.

- Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in acetone or dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 8-12 hours).
- Work-up:
 - Remove the organic solvent (dioxane/acetone) under reduced pressure.
 - Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
 - Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. The Fmoc-protected amino acid should precipitate out of the solution.
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with cold deionized water to remove any inorganic salts.
- Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating **Fmoc-DL-4-pyridylalanine** into a peptide chain using manual SPPS.

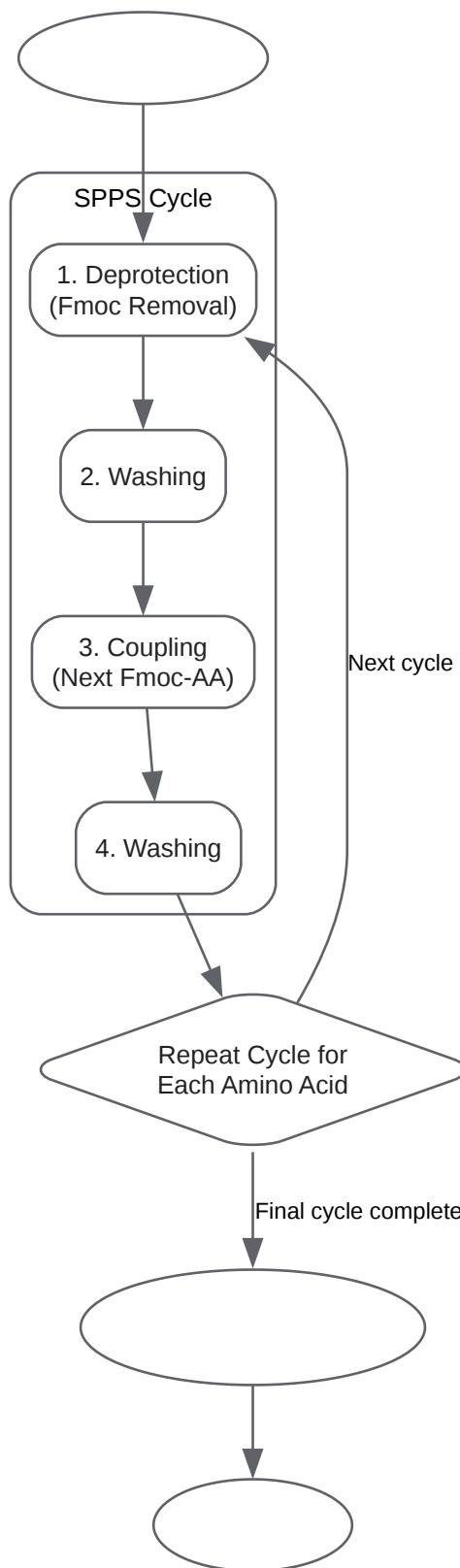
Materials:

- Fmoc-protected amino acids (including **Fmoc-DL-4-pyridylalanine**)
- Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent (e.g., HCTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
- Capping solution (e.g., acetic anhydride and pyridine in DMF)
- Cleavage cocktail (e.g., Trifluoroacetic acid - TFA, with scavengers like water and triisopropylsilane - TIS)
- Diethyl ether

Experimental Workflow:

The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain.



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General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.

Detailed Steps:

- Resin Swelling: Swell the resin in DMF or DCM for at least one hour to allow the solvent to penetrate the polymer matrix.
- First Amino Acid Coupling (if starting with a bare resin): Couple the first Fmoc-protected amino acid to the resin according to the resin's specific protocol.
- Deprotection:
 - Wash the resin with DMF.
 - Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc group. Repeat this step.
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.
- Coupling:
 - Dissolve the next Fmoc-amino acid (e.g., **Fmoc-DL-4-pyridylalanine**) and a coupling reagent (e.g., HCTU) in DMF with a base (e.g., DIPEA).
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours. A colorimetric test (e.g., Kaiser test) can be used to monitor the completion of the reaction.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat: Repeat steps 3-6 for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection and Cleavage:
 - After the final coupling and deprotection cycle, wash the resin with DCM.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

- Precipitate the crude peptide in cold diethyl ether.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety Information

Standard laboratory safety precautions should be followed when handling **Fmoc-DL-4-pyridylalanine** and the reagents used in its synthesis and application. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

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References

- 1. chemimpex.com [chemimpex.com]
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